Scaffold‑Level Kinase Inhibition Trajectory vs. EGFR‑Optimized Congeners
No direct head‑to‑head comparison between this compound and a structurally defined analog has been reported in the indexed primary literature. The most rigorous class‑level benchmark derives from a 13‑compound series of pyrido[2,3‑d]pyrimidin‑4(3H)‑one derivatives where the most potent congener (compound 8a) achieved IC50 values of 0.099 µM (EGFRWT) and 0.123 µM (EGFRT790M) [1]. The 2‑methylbenzoyl‑piperidine substitution pattern has not been incorporated into any publicly disclosed kinase panel, meaning the kinase inhibition trajectory of the present compound cannot be confidently ranked against the EGFR‑optimized chemotypes. Quantitative selectivity and potency differentials therefore remain undefined.
| Evidence Dimension | EGFRWT and EGFRT790M inhibitory IC50 |
|---|---|
| Target Compound Data | No publicly available kinase inhibition data |
| Comparator Or Baseline | Compound 8a (pyrido[2,3‑d]pyrimidin‑4(3H)‑one congener): EGFRWT IC50 = 0.099 µM; EGFRT790M IC50 = 0.123 µM [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | In vitro kinase inhibition assay (recombinant EGFRWT and EGFRT790M) [1] |
Why This Matters
Establishes a realistic potency ceiling for the scaffold, informing go/no‑go decisions when kinase activity is the primary screening objective.
- [1] Elzahabi, H. S. A., et al. J Enzyme Inhib Med Chem. 2022; 37(1):1053‑1076. View Source
